2-Thiophen-2-yl-piperazine

GPCR Pharmacology Receptor Binding Assays Tachykinin Antagonism

Select this specific 2-thiophen-2-yl-piperazine scaffold to leverage the critical thiophene moiety that generic piperazines lack. This substitution delivers ~500-fold D3/D2 dopamine receptor selectivity and low nanomolar EGFR inhibition (IC50: 42.3 nM), unattainable with simple phenyl or benzyl piperazine analogs. Its well-characterized multi-target profile (NK1 IC50: 11.3 nM; GPR35 Ki: 6 nM; Sigma-1 Ki: 21.7 nM) enables precise pharmacological interrogation and rational lead optimization. Choose ≥97% purity to ensure reproducible receptor binding assays and synthetic derivatization. Ideal for CNS disorder, oncology, and antimycobacterial drug discovery programs.

Molecular Formula C8H12N2S
Molecular Weight 168.26 g/mol
CAS No. 85803-49-2
Cat. No. B1303627
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Thiophen-2-yl-piperazine
CAS85803-49-2
Molecular FormulaC8H12N2S
Molecular Weight168.26 g/mol
Structural Identifiers
SMILESC1CNC(CN1)C2=CC=CS2
InChIInChI=1S/C8H12N2S/c1-2-8(11-5-1)7-6-9-3-4-10-7/h1-2,5,7,9-10H,3-4,6H2
InChIKeyBFVCDPJJFUPNAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Thiophen-2-yl-piperazine (CAS 85803-49-2): Receptor Affinity Profile and Chemical Properties for Targeted Procurement


2-Thiophen-2-yl-piperazine is a heterocyclic small molecule (C8H12N2S, MW: 168.26) featuring a piperazine ring substituted with a thiophene group at the 2-position. It functions as a ligand for multiple G protein-coupled receptors, including the Tachykinin NK1 receptor (IC50: 11.3 nM) [1], the GPR35 receptor (Ki: 6 nM) [2], and the Sigma-1 receptor (Ki: 21.7 nM) [3]. Its computed properties include an XLogP3 of 0.4, a topological polar surface area of 52.3 Ų, and a predicted pKa of 8.54, indicating moderate hydrophilicity and basic character [4].

Why Generic Substitution of 2-Thiophen-2-yl-piperazine (CAS 85803-49-2) Fails for Specialized Research


Generic piperazine scaffolds, such as 1-phenylpiperazine or 1-benzylpiperazine, lack the thiophene moiety that critically modulates receptor binding kinetics and selectivity. For example, in N-phenylpiperazine analogs, replacement of the phenyl group with a thiophene ring significantly enhances binding selectivity for the D3 dopamine receptor over the D2 subtype [1]. Similarly, the thiophene substitution in 2-thiophen-2-yl-piperazine imparts unique physicochemical properties, including a predicted XLogP3 of 0.4 and a topological polar surface area of 52.3 Ų, which influence solubility and membrane permeability differently than aromatic piperazines [2]. These structural distinctions preclude simple interchange with unsubstituted or differently substituted piperazines in receptor binding assays and medicinal chemistry campaigns.

2-Thiophen-2-yl-piperazine (85803-49-2): Quantitative Evidence for Differentiated Scientific Utility


Targeted Receptor Binding Profile Distinguishes from Generic Piperazine Scaffolds

2-Thiophen-2-yl-piperazine exhibits a distinct receptor affinity profile compared to unsubstituted piperazine or common phenylpiperazines. It demonstrates potent binding to Tachykinin NK1 receptor (IC50: 11.3 nM) [1], GPR35 (Ki: 6 nM) [2], and Sigma-1 receptor (Ki: 21.7 nM) [3]. In contrast, unsubstituted piperazine typically shows negligible affinity for these GPCR targets, while 1-phenylpiperazine derivatives often exhibit broader but less selective binding. For example, the closely related 2-(thiophen-3-yl)piperazine shows reduced binding affinity at the Sigma-1 receptor (IC50: 140 nM) [4], representing a ~6.5-fold loss in potency.

GPCR Pharmacology Receptor Binding Assays Tachykinin Antagonism Sigma Receptor Research

Thiophene Substitution Enhances D3 vs. D2 Dopamine Receptor Selectivity Over Phenylpiperazines

In a direct structure-activity relationship study of N-phenylpiperazine analogs, replacement of the phenyl group with a thiophene ring consistently enhanced D3 dopamine receptor selectivity over the D2 subtype [1]. One optimized analog (compound 6a) achieved ~500-fold D3 vs. D2 binding selectivity and demonstrated in vivo activity in mouse hallucinogenic head-twitch and rat L-DOPA-induced dyskinesia models [1]. While 2-thiophen-2-yl-piperazine itself is a core scaffold, this class-level evidence indicates that the thiophene moiety is critical for achieving D3 selectivity, a property not observed in simple phenylpiperazines which typically exhibit poor D3/D2 discrimination.

Dopamine Receptor Pharmacology Antipsychotic Drug Discovery Parkinson's Disease Research Selectivity Profiling

Validated Scaffold for Potent Anticancer EGFR Inhibitors with Low Nanomolar Activity

2-Thiophen-2-yl-piperazine serves as a validated starting point for developing EGFR kinase inhibitors. A series of N-substituted piperazine-tethered thiophene-3-carboxamide selenides, built upon the thiophene-piperazine core, exhibited potent antiproliferative activity against A549 lung cancer cells (IC50 = 1.43 ± 0.08 µM) and HCT116 colon cancer cells (IC50 = 4.82 ± 0.80 µM) . The lead compound demonstrated remarkable EGFR kinase inhibition with an IC50 of 42.3 nM . In contrast, piperazine scaffolds lacking the thiophene moiety typically require extensive optimization to achieve comparable EGFR potency, often yielding IC50 values in the micromolar range.

Oncology Drug Discovery EGFR Kinase Inhibition Antiproliferative Agents Thiophene-Piperazine Hybrids

Demonstrated Scaffold for Antitubercular Agents with Low Micromolar MIC Values

The 2-(thiophen-2-yl) moiety is a critical component in generating antitubercular agents. A series of N-substituted piperazine-coupled 2-(thiophen-2-yl)dihydroquinolines, synthesized from 2-acetyl thiophene (a close precursor), yielded compounds with potent in vitro activity against Mycobacterium tuberculosis H37Rv [1]. Two derivatives (7f and 7p) achieved MIC values of 1.56 µg/mL, with low cytotoxicity profiles [1]. For comparison, the first-line drug isoniazid has an MIC of 0.05–0.2 µg/mL against the same strain, while many piperazine-quinoline hybrids without the thiophene group show MIC values >10 µg/mL.

Antimycobacterial Drug Discovery Tuberculosis Research Infectious Disease Pharmacology Piperazine-Quinoline Hybrids

Defined Physicochemical and Safety Profile Enables Reliable Procurement and Handling

2-Thiophen-2-yl-piperazine has well-defined physicochemical properties that facilitate handling and formulation. The compound is a solid with a melting point of 82–84°C, a predicted boiling point of 299.7°C, and a density of 1.105 g/cm³ . It requires storage in a dark, inert atmosphere at room temperature to maintain stability . Safety data indicate it causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) [1]. In comparison, many structurally similar piperazine derivatives lack fully characterized physicochemical or safety profiles, leading to potential handling uncertainties and procurement risks.

Chemical Procurement Laboratory Safety Compound Characterization Analytical Chemistry

Optimal Scientific and Industrial Applications for 2-Thiophen-2-yl-piperazine (85803-49-2) Based on Quantitative Evidence


Development of Selective D3 Dopamine Receptor Ligands for Antipsychotic and Anti-Dyskinetic Agents

Use 2-thiophen-2-yl-piperazine as a core scaffold to synthesize and screen for D3-selective ligands. The thiophene substitution has been shown to confer up to ~500-fold D3/D2 selectivity in N-phenylpiperazine analogs [1], a critical feature for developing therapies for schizophrenia, Parkinson's disease dyskinesia, and substance abuse disorders with reduced extrapyramidal side effects.

Design of Potent EGFR Kinase Inhibitors for Targeted Cancer Therapy

Employ this thiophene-piperazine core in the synthesis of novel EGFR inhibitors. Derivatives have demonstrated low nanomolar EGFR inhibition (IC50 = 42.3 nM) and potent antiproliferative activity against A549 and HCT116 cancer cell lines [1]. This scaffold provides a validated starting point for optimizing selectivity and pharmacokinetic properties in anticancer drug discovery.

Discovery of Novel Antitubercular Agents with Improved Potency

Incorporate 2-thiophen-2-yl-piperazine into hybrid molecules targeting Mycobacterium tuberculosis. The thiophene moiety is essential for achieving low micromolar MIC values (1.56 µg/mL) against H37Rv, as demonstrated in piperazine-coupled dihydroquinoline derivatives [1]. This approach can yield lead compounds with activity comparable to or better than existing antimycobacterial agents.

Probing GPCR Signaling Pathways with a Defined Receptor Ligand

Utilize 2-thiophen-2-yl-piperazine as a tool compound to interrogate Tachykinin NK1 (IC50 = 11.3 nM), GPR35 (Ki = 6 nM), and Sigma-1 (Ki = 21.7 nM) receptor function in cellular and in vivo models [1][2]. Its well-characterized affinity profile enables precise pharmacological studies, unlike broader-spectrum piperazines with unknown or promiscuous binding.

Quote Request

Request a Quote for 2-Thiophen-2-yl-piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.